4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline
Description
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline is a substituted aniline derivative characterized by a trifluoromethyl (-CF₃) group at the 3-position and a cyclobutylmethoxy (-OCH₂C₄H₇) substituent at the 4-position of the aromatic ring. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the cyclobutylmethoxy moiety introduces steric bulk and unique electronic effects due to the strained cyclobutane ring. This compound is of significant interest in pharmaceutical chemistry, particularly as an intermediate in the synthesis of kinase inhibitors or bioactive molecules targeting cancer and inflammatory diseases .
Properties
Molecular Formula |
C12H14F3NO |
|---|---|
Molecular Weight |
245.24 g/mol |
IUPAC Name |
4-(cyclobutylmethoxy)-3-(trifluoromethyl)aniline |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)10-6-9(16)4-5-11(10)17-7-8-2-1-3-8/h4-6,8H,1-3,7,16H2 |
InChI Key |
RJQJNAQOEQXXHB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)COC2=C(C=C(C=C2)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline typically involves multiple steps:
Formation of the Cyclobutylmethoxy Intermediate: This step involves the reaction of cyclobutylmethanol with a suitable halogenating agent (e.g., thionyl chloride) to form cyclobutylmethyl chloride.
Nucleophilic Substitution: The cyclobutylmethyl chloride is then reacted with 3-(trifluoromethyl)aniline in the presence of a base (e.g., sodium hydride) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aniline nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
The compound’s structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development. Its trifluoromethyl group is known to enhance metabolic stability and bioavailability.
Medicine
In medicinal chemistry, 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline could be explored for its potential therapeutic properties. Compounds with similar structures have been investigated for their anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline exerts its effects depends on its interaction with molecular targets. The trifluoromethyl group can influence the compound’s lipophilicity and electronic properties, affecting its binding affinity to enzymes or receptors. The cyclobutylmethoxy group may provide steric hindrance, influencing the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituted anilines with trifluoromethyl and alkoxy groups are widely studied for their physicochemical properties and biological activities. Below is a detailed comparison of 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
*Predicted pKa based on analog data (e.g., 4.01 for isopentyloxy analog ).
Key Differences and Implications
Substituent Effects on Acidity :
- The trifluoromethyl group at the 3-position lowers the pKa of the aniline NH₂ group, increasing acidity. For example, ortho-substituted trifluoromethyl anilines (e.g., 2-(trifluoromethyl)aniline) exhibit pKa values as low as 1.10, enhancing reactivity in acidic environments .
- The cyclobutylmethoxy group likely confers a pKa closer to 4.0 (similar to the isopentyloxy analog), balancing solubility and membrane permeability for drug delivery .
Naphthyloxy: The bulky aromatic substituent increases molecular weight (303.28 g/mol) and lipophilicity, favoring applications in materials science . Isopentyloxy: Linear alkoxy chains enhance flexibility, making the compound more suitable for agrochemical formulations .
Biological Activity: Anticancer Potential: Analogous compounds like 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline (CAS 694499-26-8) are used in Bcr-AblT315I inhibitors (e.g., GZD856), highlighting the role of trifluoromethyl anilines in overcoming drug resistance . Ortho-Substituted Derivatives: Evidence suggests ortho-trifluoromethyl anilines (pKa ~1.10–2.75) induce apoptosis in breast cancer cells under acidic conditions, a property less pronounced in para-substituted analogs .
Biological Activity
4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings, including case studies and data tables.
- Molecular Formula : C12H14F3N
- Molecular Weight : 241.24 g/mol
- IUPAC Name : 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline
The structure features a trifluoromethyl group at the 3-position and a cyclobutylmethoxy substituent at the para position of the aniline ring, which may influence its interaction with biological targets.
The biological activity of 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline is primarily attributed to its ability to interact with specific molecular targets within cells. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The cyclobutylmethoxy group may also play a role in modulating the compound's interaction with enzymes or receptors.
Anticancer Potential
Studies have suggested that fluorinated anilines can exhibit anticancer activities. For example, related compounds have been evaluated for their ability to induce apoptosis in cancer cell lines. The presence of the trifluoromethyl group is hypothesized to enhance these effects by increasing the compound's reactivity toward biological macromolecules.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of similar compounds against cancer cell lines. For instance, a study reported that trifluoromethyl-substituted anilines showed varying degrees of cytotoxicity depending on their structural modifications.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 (breast cancer) |
| Compound B | 25 | HeLa (cervical cancer) |
| 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline | TBD | TBD |
Note: TBD indicates that specific data for this compound is yet to be determined.
In Vivo Studies
While direct in vivo studies on 4-(Cyclobutylmethoxy)-3-(trifluoromethyl)aniline are scarce, related compounds have been tested in animal models for their therapeutic potential. These studies typically assess tumor reduction and survival rates in treated versus control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
